molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea

Cat. No.: B177594
CAS No.: 60035-83-8
M. Wt: 240.26 g/mol
InChI Key: CEPZFYUYQQBJKP-UHFFFAOYSA-N
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Description

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea is a chemical compound with a unique structure that includes both hydroxyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea typically involves the reaction of phenyl isocyanate with tris(hydroxymethyl)aminomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Phenyl isocyanate+Tris(hydroxymethyl)aminomethaneN-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea\text{Phenyl isocyanate} + \text{Tris(hydroxymethyl)aminomethane} \rightarrow \text{N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea} Phenyl isocyanate+Tris(hydroxymethyl)aminomethane→N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens under acidic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide: Similar structure but with an octadecanamide group instead of a phenyl group.

    N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of a phenyl group.

Uniqueness

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylurea is unique due to the presence of both hydroxyl and phenyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

1-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c14-6-11(7-15,8-16)13-10(17)12-9-4-2-1-3-5-9/h1-5,14-16H,6-8H2,(H2,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPZFYUYQQBJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398451
Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60035-83-8
Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

66.6 g (0.55 mol) of tris(hydroxymethyl)aminomethane are dissolved in 200 ml of distilled water, and 400 ml of acetone are added. 59.6 g (0.5 mol) of phenyl isocyanate are added dropwise, while stirring, whereupon a heavy white precipitate forms. When the addition has ended, the mixture is stirred for a further 2 hours and the precipitate is filtered off with suction. It is then digested successively with in each case 150 ml of water, acetone and diethyl ether. Finally, the compound (11), which is obtained in virtually analytically pure form, is dried at 75.C.
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
59.6 g
Type
reactant
Reaction Step Three

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